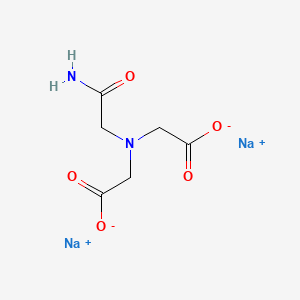

ADA disodium salt

Descripción general

Descripción

ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid or N-(Carbamoylmethyl)iminodiacetic acid, is a biochemical compound with the molecular formula C6H8N2O5Na2 and a molecular weight of 234.12 . It is commonly used as a buffer component in protein isolation and characterization assays .

Molecular Structure Analysis

The linear formula of ADA disodium salt is H2NCOCH2N(CH2CO2Na)2 . The compound is a crystalline powder .

Physical And Chemical Properties Analysis

ADA disodium salt is a crystalline powder. It has a useful pH range of 6.0-7.2 and a pKa (25 °C) of 6.6 (Free acid). It is soluble in water at 0.5 g/mL, forming a clear, colorless solution .

Aplicaciones Científicas De Investigación

Biological Buffering

ADA disodium salt serves as an effective biological buffer, particularly in the pH range of 6.0 to 7.2 . Its buffering capacity makes it suitable for maintaining pH stability in biochemical assays and cell culture systems. This is crucial for experiments where pH fluctuations can lead to significant variations in biological activity.

Diagnostic Assay Manufacturing

Due to its buffering properties, ADA disodium salt is used in the manufacturing of diagnostic assays . It helps in stabilizing the environment, ensuring that the diagnostic reactions occur under optimal conditions, which is essential for the accuracy and reliability of test results.

Enzymatic Reactions Studies

ADA disodium salt is utilized in studying enzymatic reactions, especially those involving electron transfer . It can mimic physiological conditions, allowing researchers to observe and measure enzyme activities in a controlled setting, which is vital for understanding metabolic pathways and disease mechanisms.

Cellular Metabolism Research

In cellular metabolism research, ADA disodium salt is used to investigate metabolic pathways . Its role as a buffer helps in creating a stable environment for the study of cellular processes, providing insights into how cells utilize nutrients and convert them into energy.

Redox Biology

The compound’s ability to maintain a specific pH range is beneficial in redox biology studies . It supports the examination of oxidation-reduction reactions within cells, which are fundamental to understanding cellular respiration and energy production.

Pharmaceutical Development

ADA disodium salt is also employed in pharmaceutical development . Its buffering action is important in the formulation of drugs, ensuring that they remain stable and effective throughout their shelf life and when administered to patients.

Mecanismo De Acción

Target of Action

ADA disodium salt, also known as N-(2-Acetamido)-2-iminodiacetic acid disodium salt, is a derivative of ADA (adenosine deaminase). It is primarily used in biochemical research, particularly in the preparation of enzyme buffers . .

Mode of Action

It is known that the disodium component of ada disodium salt enhances the solubility and stability of the buffer in aqueous solutions . This makes it especially useful in biological systems, as it facilitates easy adjustment of buffer systems to the desired ionic strength and pH, without introducing significant amounts of extraneous ions .

Result of Action

It is known that it plays a crucial role in maintaining the optimal conditions for various enzymatic reactions in biological systems .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ADA disodium salt. For instance, the pH and ionic strength of the solution can affect the solubility and stability of ADA disodium salt . .

Safety and Hazards

ADA disodium salt is generally safe to handle with appropriate precautions. Avoid dust formation, ingestion, and inhalation. In case of contact with skin or eyes, wash off with plenty of water. If swallowed, rinse mouth with water but do not induce vomiting . It is not classified as a hazardous substance or mixture .

Propiedades

IUPAC Name |

disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJHJSRPIBTMAS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657462 | |

| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41689-31-0 | |

| Record name | Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

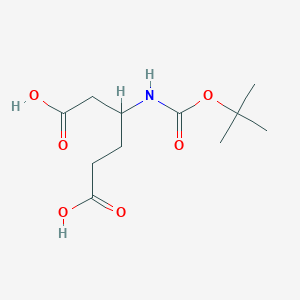

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol](/img/structure/B1521766.png)

![6-Bromo-2-iodofuro[3,2-b]pyridine](/img/structure/B1521768.png)

![6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521769.png)

![6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine](/img/structure/B1521776.png)

![2-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1521777.png)

![6-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1521778.png)